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Intrinsic Fosfomycin Resistance in Bacteria: A
Technical Guide
Fosfomycin, a broad-spectrum antibiotic, exerts its bactericidal action by inhibiting the initial

step of peptidoglycan biosynthesis, specifically targeting the enzyme MurA.[1][2] Despite its

efficacy, intrinsic resistance to fosfomycin is observed in several bacterial species, posing a

significant challenge in clinical settings. This technical guide provides an in-depth analysis of

the core mechanisms governing intrinsic fosfomycin resistance, tailored for researchers,

scientists, and drug development professionals. The guide details the genetic determinants,

biochemical pathways, and experimental methodologies crucial for understanding and

overcoming this resistance.

Core Mechanisms of Intrinsic Fosfomycin
Resistance
Intrinsic resistance to fosfomycin is primarily attributed to three main mechanisms:

Reduced Permeability: Inefficient uptake of the antibiotic across the bacterial cell membrane

is a major contributor to intrinsic resistance. Fosfomycin typically enters the bacterial cell

through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the

hexose phosphate transporter (UhpT).[3][4] Species lacking or possessing non-functional

variants of these transporters exhibit inherent resistance.
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Target Modification: Alterations in the MurA enzyme, the molecular target of fosfomycin, can

prevent effective antibiotic binding. While less common as a primary intrinsic resistance

mechanism, natural variations in the MurA active site can contribute to reduced susceptibility.

[4][5]

Enzymatic Inactivation: The production of fosfomycin-modifying enzymes is a key

mechanism of resistance. These enzymes, broadly categorized as Fos proteins, inactivate

the antibiotic by opening its epoxide ring.[1][6] Chromosomally encoded Fos enzymes are

responsible for intrinsic resistance in several bacterial species.

Bacterial Species with Notable Intrinsic Fosfomycin
Resistance
Pseudomonas aeruginosa
P. aeruginosa is intrinsically resistant to fosfomycin primarily due to the presence of a

chromosomally encoded FosA enzyme, a glutathione S-transferase that inactivates the

antibiotic.[7][8] Additionally, fosfomycin uptake in P. aeruginosa is solely dependent on the

GlpT transporter, as it lacks the UhpT system.[3][8] Mutations or low expression of glpT further

contribute to resistance.[7][8]

Burkholderia cenocepacia
The Burkholderia cepacia complex (BCC), including B. cenocepacia, exhibits high-level intrinsic

resistance to fosfomycin. This is largely due to insufficient uptake of the drug, coupled with the

activity of efflux pumps that actively remove fosfomycin from the cell.[9] While glycerol-3-

phosphate transport appears to be the primary route of entry, its efficiency is limited.[9]

Klebsiella pneumoniae
While not universally resistant, K. pneumoniae often displays higher fosfomycin minimum

inhibitory concentrations (MICs) compared to Escherichia coli. This is partly due to the

presence of a chromosomally encoded fosA gene.[10] Resistance is significantly enhanced by

mutations in the glpT and uhpT transporter genes, which are common in clinical isolates.[11]

[12]

Enterococcus faecium
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Intrinsic resistance in E. faecium is often mediated by the chromosomally encoded FosB or

FosX enzymes.[13][14] FosB is a thiol-S-transferase, while FosX is an epoxide hydrolase; both

inactivate fosfomycin.[1][13][14] The presence of these enzymes leads to high MIC values.

Data Presentation: Fosfomycin MICs in Intrinsically
Resistant Bacteria
The following tables summarize the minimum inhibitory concentration (MIC) data for

fosfomycin against various bacterial species, highlighting the impact of different resistance

mechanisms.

Bacterial
Species

Resistance
Mechanism

Fosfomycin
MIC Range
(µg/mL)

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Reference(s
)

Pseudomona

s aeruginosa

Chromosoma

l FosA, GlpT-

dependent

uptake

32 to >1024 32 - 128 128 - 256 [1][5]

Klebsiella

pneumoniae

Chromosoma

l FosA
16 to ≥1024 32 512 [6][7]

Klebsiella

pneumoniae

(ΔuhpT)

Impaired

UhpT

transport

≥1024 - - [7]

Klebsiella

pneumoniae

(ΔglpT)

Impaired

GlpT

transport

32 - - [7]

Enterococcus

faecium

FosB/FosX

enzymes
512 to >4096 2048 4096 [13]

Burkholderia

multivorans

Insufficient

uptake/efflux
512 - - [15]

Burkholderia

cepacia

Insufficient

uptake/efflux
512 - - [15]
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Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Dilution
Method (CLSI/EUCAST Guidelines)
This protocol outlines the reference method for determining the MIC of fosfomycin.

a. Media Preparation:

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

Autoclave and cool to 45-50°C.

Aseptically add a stock solution of glucose-6-phosphate (G6P) to a final concentration of 25

µg/mL.

Prepare a stock solution of fosfomycin and create a series of twofold dilutions.

Add the appropriate volume of each fosfomycin dilution to molten MHA (supplemented with

G6P) to achieve the desired final antibiotic concentrations.

Pour the agar into sterile Petri dishes and allow them to solidify.

b. Inoculum Preparation:

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test

organism.

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 10⁷

CFU/mL.

c. Inoculation and Incubation:

Using a multipoint inoculator, spot 1-2 µL of the standardized inoculum onto the surface of

the fosfomycin-containing agar plates, including a growth control plate without the antibiotic.
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Allow the inoculum spots to dry completely before inverting the plates.

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of

the organism.

Identification of Mutations in Transporter Genes (glpT
and uhpT) by Sanger Sequencing
This protocol describes the process of identifying mutations in the key fosfomycin transporter

genes.

a. Genomic DNA Extraction:

Culture the bacterial isolate overnight in an appropriate broth medium.

Harvest the bacterial cells by centrifugation.

Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the

manufacturer's instructions. Alternatively, a simple boiling lysis method can be used where

bacterial colonies are suspended in sterile water, boiled for 10 minutes, and the supernatant

containing the DNA is used as the PCR template.[2]

b. PCR Amplification:

Design primers flanking the entire coding sequences of the glpT and uhpT genes of the

target bacterial species. Primer design should be based on available reference genome

sequences.

Perform PCR using a standard reaction mixture containing the extracted genomic DNA, the

designed forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA

polymerase.
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The PCR cycling conditions should be optimized for the specific primers and target genes,

but a general protocol would include an initial denaturation step (e.g., 95°C for 5 minutes),

followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-

60°C for 30 seconds), and extension (e.g., 72°C for 1-2 minutes), with a final extension step

(e.g., 72°C for 5-10 minutes).

c. PCR Product Purification and Sequencing:

Verify the successful amplification of the target genes by agarose gel electrophoresis.

Purify the PCR products to remove unincorporated primers and dNTPs using a PCR

purification kit.

Send the purified PCR products and the corresponding sequencing primers (either the

amplification primers or internal sequencing primers) to a sequencing facility for Sanger

sequencing.

d. Sequence Analysis:

Align the obtained sequences with the wild-type reference sequences of the glpT and uhpT

genes using bioinformatics software (e.g., BLAST, ClustalW).

Identify any nucleotide substitutions, insertions, or deletions that may lead to altered protein

function.

Demonstration of Plasmid-Mediated Fosfomycin
Resistance Transfer by Conjugation (Filter Mating)
This protocol is used to determine if fosfomycin resistance is transferable via plasmids.

a. Strain Preparation:

Grow overnight cultures of the donor (fosfomycin-resistant) and recipient (fosfomycin-

susceptible, with a selectable marker, e.g., rifampicin or azide resistance) strains in an

appropriate broth medium.

b. Mating:
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Mix the donor and recipient cultures, typically in a 1:10 ratio, in a microcentrifuge tube.

Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh broth.

Spot the concentrated cell mixture onto a sterile filter membrane (0.45 µm pore size) placed

on the surface of a non-selective agar plate.

Incubate the plate at 37°C for 4-24 hours to allow for conjugation to occur.

c. Selection of Transconjugants:

After incubation, place the filter in a tube with sterile saline and vortex to resuspend the cells.

Plate serial dilutions of the cell suspension onto selective agar plates containing both

fosfomycin and the recipient's selective marker (e.g., rifampicin).

Incubate the plates at 37°C for 24-48 hours.

d. Confirmation:

Colonies that grow on the selective plates are potential transconjugants.

Confirm the identity of the transconjugants by verifying their resistance profile and the

presence of the recipient's chromosomal marker.

The transfer of the fosfomycin resistance gene can be further confirmed by PCR for the

specific fos gene on plasmid DNA extracted from the transconjugants.

Visualizations
Signaling Pathways and Experimental Workflows
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Mechanisms of Intrinsic Fosfomycin Resistance
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Caption: Overview of the primary mechanisms of intrinsic fosfomycin resistance in bacteria.
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Workflow for Investigating Fosfomycin Resistance

Bacterial Isolate
(Suspected Resistance)

MIC Determination
(Agar Dilution)

Resistant Phenotype
Confirmed

Genomic DNA
Extraction

Yes

PCR for Resistance Genes
(fosA, fosB, fosX)

Gene(s) Detected?

Sequence Transporter Genes
(glpT, uhpT)

No

Enzymatic
Inactivation

Yes

Mutations Found?

Conjugation Experiment

No

Impaired
Transport

Yes

Resistance Transferred?

Plasmid-mediated
Resistance

Yes

Novel/Other
Mechanism

No

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15563525?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical experimental workflow for characterizing the mechanism of fosfomycin
resistance.
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Click to download full resolution via product page

Caption: Cellular uptake and molecular target of fosfomycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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